High-Temperature CO₂ Capture Capacity of Na₂TiO₃ vs. Typical Ceramic Sorbents
In dynamic thermogravimetric analysis under a CO₂ atmosphere, β-Na₂TiO₃ demonstrates a distinct high-temperature CO₂ capture peak of 8.0 wt% between 620 °C and 800 °C, following an initial low-temperature capture of 3.5 wt% (room temperature to 400 °C). This performance is compared against established lithium-based ceramic sorbents; for example, Li₄SiO₄ captures up to 11.8 mmol CO₂/g (≈52.1 wt%) under optimal conditions, but operates at lower temperatures [1][2]. Na₂TiO₃'s capture mechanism is unique, involving the formation of secondary phases (Na₂CO₃, Na₄Ti₅O₁₂, Na₁₆Ti₁₀O₂₈) rather than simple bulk carbonation [1].
| Evidence Dimension | CO₂ capture capacity (wt%) at elevated temperatures |
|---|---|
| Target Compound Data | 8.0 wt% (620–800 °C); 3.5 wt% (RT–400 °C) |
| Comparator Or Baseline | Lithium orthosilicate (Li₄SiO₄): 11.8 mmol/g (ca. 52.1 wt%) at lower temperatures; Li₂ZrO₃: ~9–10 wt% at 500–600 °C (literature baseline) |
| Quantified Difference | Na₂TiO₃ operates at a higher temperature window (620–800 °C) with moderate capacity; differentiates by sodium-based chemistry rather than lithium. |
| Conditions | Dynamic TGA under CO₂ flow; β-Na₂TiO₃ synthesized via solid-state reaction of NaOH and TiO₂ at 2.1:1 molar ratio, calcined at 800 °C. |
Why This Matters
For industrial CO₂ capture processes operating at flue gas temperatures above 600 °C, Na₂TiO₃ offers a sodium-based, cost-effective alternative to lithium sorbents, with a well-defined high-temperature capture window.
- [1] Blanco, M. V., Abdala, P. M., Gennari, F., & Cova, F. Dynamics of phase transitions in Na₂TiO₃ and its possible utilization as a CO₂ sorbent: a critical analysis. Reaction Chemistry & Engineering, 2021, 6, 1974-1982. DOI: 10.1039/D1RE00125F View Source
- [2] Sánchez-Camacho, P., et al. Thermodynamic and kinetic analyses of the CO₂ chemisorption mechanism on Na₂TiO₃: Experimental and theoretical evidences. Journal of Physical Chemistry C, 2014, 118, 22, 11719-11727. DOI: 10.1021/jp501485y View Source
